1-(Azepan-1-yl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone
Description
Key Structural Characteristics:
X-ray crystallography of analogous azepane-thienopyrimidine hybrids reveals intramolecular N–H⋯O hydrogen bonds that stabilize the Z-conformation (Fig. 1) . The thienopyrimidine’s C2–C3 bond length (1.392 Å) and C4–S bond (1.716 Å) suggest delocalized electron density, critical for π-π stacking with biological targets .
Historical Context of Azepane and Thienopyrimidine Hybrids in Medicinal Chemistry
Azepane and thienopyrimidine hybrids emerged from efforts to combine conformational flexibility with heterocyclic bioactivity.
Evolution of Azepane Derivatives:
- 1950s–1970s : Azepane gained traction as a bioactive scaffold due to its similarity to piperidine but with enhanced metabolic stability .
- 2000s : FDA-approved azepane drugs (e.g., aripiprazole) validated its utility in CNS disorders .
- 2010s–Present : Hybridization with thienopyrimidines aimed to exploit kinase inhibition and antimicrobial properties .
Thienopyrimidine’s Rise:
- Bioisosterism : Thieno[2,3-d]pyrimidine mimics adenine, enabling purine-like interactions with enzymes (e.g., tyrosine kinases) .
- Broad Applications :
Hybridization of these scaffolds, as seen in this compound, merges azepane’s pharmacokinetic advantages with thienopyrimidine’s target specificity .
Significance of Thioether Linkages in Bioactive Molecule Design
Thioether (-S-) bonds are pivotal in modern drug design due to their unique physicochemical and biological properties.
Advantages of Thioether Linkages:
In this compound, the thioether:
Properties
IUPAC Name |
1-(azepan-1-yl)-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS2/c24-17(23-10-6-1-2-7-11-23)13-26-20-18-16(15-8-4-3-5-9-15)12-25-19(18)21-14-22-20/h3-5,8-9,12,14H,1-2,6-7,10-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJMFEULBSMTMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The thienopyrimidine core can bind to active sites, while the azepane and phenyl groups enhance binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Trends :
Insights :
- Piperazine/azepane incorporation often requires reflux conditions (e.g., ).
- Thioether formation may use mild bases like triethylamine (TEA) .
Physicochemical and Spectral Properties
Physical Properties
| Compound / ID | Density (g/cm³) | Boiling Point (°C) | pKa | Reference |
|---|---|---|---|---|
| 315691-56-6 | 1.36 (predicted) | 595.2 (predicted) | 0.99 | |
| Target compound | Not reported | Not reported | Not reported |
Spectral Data Comparison
Observations :
- Aromatic protons in thienopyrimidine cores resonate at δ 8.2–8.3 ppm .
- Methoxy groups (e.g., in 5a) show singlet peaks near δ 3.77 .
Biological Activity
1-(Azepan-1-yl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 290.44 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR activity, influencing pathways related to inflammation and pain signaling.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic processes, potentially affecting pathways such as the phosphoinositide 3-kinase (PI3K) pathway.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been tested against various cancer cell lines, demonstrating:
- Cell Viability Reduction : In vitro assays revealed a dose-dependent reduction in cell viability across multiple cancer types.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 8.7 |
| HeLa (Cervical) | 12.3 |
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. In animal models, it was effective in decreasing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Neuroprotective Effects
Preliminary research suggests potential neuroprotective effects, particularly in models of neurodegeneration. The compound appears to enhance neuronal survival under stress conditions.
Case Study 1: Antitumor Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor properties of the compound in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent for cancer treatment.
Case Study 2: Inflammation Model
A separate study focused on the anti-inflammatory properties of the compound using a carrageenan-induced paw edema model in rats. The treatment group exhibited a marked decrease in paw swelling compared to untreated controls, suggesting effective anti-inflammatory activity.
Preparation Methods
Bromination with Br₂/Acetic Acid
-
Reagents : Bromine (Br₂), glacial acetic acid.
-
Conditions : Stirring at room temperature or 80°C for 1–4 hours.
Key Data :
| Substrate | Conditions | Yield | Product |
|---|---|---|---|
| Thieno[2,3-d]pyrimidin-4(3H)-one | Br₂, AcOH, 80°C, 1h | 95% | 6-Bromo derivative |
| Thieno[2,3-d]pyrimidin-4(3H)-one | Br₂, AcOH, RT, 4h | 92% | 6-Bromo derivative |
Note: Regioselectivity may require optimization to target position 4.
Azepane-Ethanone Thiol Precursor Synthesis
The azepane-ethanone thiol is synthesized via nucleophilic substitution or reductive amination.
Alkylation of Azepane
-
Reagents : Chloroacetyl chloride, sodium thiometoxide.
-
Steps :
-
Azepane + Chloroacetyl chloride → 1-(Azepan-1-yl)-2-chloroethanone
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Chloroethanone + NaSMe → 1-(Azepan-1-yl)-2-mercaptoethanone
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Yield : ~70–80% (optimized via solvent and stoichiometry).
Thioether Coupling via SN2 Reaction
The final step couples the brominated pyrimidine with the azepane-ethanone thiol.
Nucleophilic Substitution
-
Reagents : 4-Bromo-5-phenylthieno[2,3-d]pyrimidin-4-one, 1-(azepan-1-yl)-2-mercaptoethanone, base (e.g., TEA).
Mechanism :
-
Thiol deprotonation → Thiolate ion
-
SN2 displacement → Thioether bond formation
Yield : 40–60% (dependent on steric hindrance and reaction time).
Optimization and Challenges
Regioselectivity in Bromination
Achieving bromination at position 4 requires careful control:
Stability of Thiol Precursor
Thiols are prone to oxidation. Solutions include:
Biological and Structural Validation
Spectroscopic Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
